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Adenosine, 1,2-dihydro-1-methyl-2-oxo- - 70639-65-5

Adenosine, 1,2-dihydro-1-methyl-2-oxo-

Catalog Number: EVT-1537645
CAS Number: 70639-65-5
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
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Product Introduction

Overview

Adenosine, 1,2-dihydro-1-methyl-2-oxo- is a chemical compound with the molecular formula C11H15N5O5C_{11}H_{15}N_{5}O_{5} and a unique structure that contributes to its biological activity. This compound is classified as a purine nucleoside derivative, which is significant in various biochemical processes, particularly in cellular energy transfer and signaling pathways.

Source

This compound can be derived from adenosine through specific chemical modifications. Adenosine itself is a naturally occurring nucleoside found in all living cells, playing crucial roles in energy metabolism and signal transduction.

Classification

Adenosine, 1,2-dihydro-1-methyl-2-oxo- belongs to the class of purines and is characterized as a nucleoside analog. Its classification is essential for understanding its potential therapeutic applications, particularly in neuroprotection and cardioprotection.

Synthesis Analysis

Methods

The synthesis of adenosine, 1,2-dihydro-1-methyl-2-oxo- can be achieved through various chemical methodologies. One common approach involves the modification of existing adenosine derivatives. The synthesis typically includes:

  1. Starting Material: The process often begins with adenosine or related nucleoside compounds.
  2. Reagents: Common reagents include phosphoryl chloride and N,N-dimethylformamide (DMF), which facilitate the formation of key intermediates.
  3. Reflux Conditions: The reactions are usually performed under reflux conditions to promote the necessary chemical transformations.
  4. Purification: The final products are purified using techniques such as crystallization or chromatography to obtain high-purity samples for further analysis.

Technical Details

The synthesis may involve steps such as condensation reactions followed by reduction processes to achieve the desired structural modifications. For example, the conversion of adenosine derivatives into more complex structures often requires careful control of reaction conditions to ensure specificity and yield.

Molecular Structure Analysis

Structure

The molecular structure of adenosine, 1,2-dihydro-1-methyl-2-oxo- features a fused ring system that includes a purine base modified with additional functional groups. The structural formula can be represented as follows:

C11H15N5O5\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{5}

Data

Key data regarding the molecular structure includes:

  • Molecular Weight: Approximately 285.27 g/mol
  • Chemical Structure: The compound contains nitrogen atoms in its ring structure, contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Adenosine, 1,2-dihydro-1-methyl-2-oxo- participates in various chemical reactions that are critical for its function:

  1. Phosphorylation: It can undergo phosphorylation reactions to form active nucleotide forms.
  2. Deaminase Activity: The compound may also be subject to deamination processes that affect its biological activity.

Technical Details

Understanding the kinetics and mechanisms of these reactions is vital for predicting the compound's behavior in biological systems. Factors such as pH, temperature, and the presence of specific enzymes can significantly influence these reactions.

Mechanism of Action

Process

Adenosine, 1,2-dihydro-1-methyl-2-oxo- exerts its biological effects primarily through its interaction with adenosine receptors (ARs). These receptors are G protein-coupled receptors that mediate various physiological responses:

  1. Receptor Binding: The compound binds selectively to specific subtypes of adenosine receptors (e.g., A1 and A2A).
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that modulate cellular responses such as neurotransmitter release and vascular tone.

Data

Research indicates that this compound may have neuroprotective effects by modulating glutamate release and reducing excitotoxicity in neuronal cells.

Physical and Chemical Properties Analysis

Physical Properties

Adenosine, 1,2-dihydro-1-methyl-2-oxo- is typically characterized by:

  • Appearance: White to off-white solid
  • Solubility: Soluble in water and organic solvents like ethanol
  • Melting Point: Specific melting points can vary based on purity but are generally around 200 °C.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids and bases; undergoes hydrolysis in aqueous solutions.
Applications

Scientific Uses

Adenosine, 1,2-dihydro-1-methyl-2-oxo- has several significant applications in scientific research:

  1. Neuroprotection: Investigated for its potential use in treating neurodegenerative diseases due to its ability to modulate adenosine receptor activity.
  2. Cardiovascular Research: Explored for its role in cardiac function regulation and potential therapeutic applications in heart diseases.
  3. Pharmaceutical Development: Serves as a lead compound for developing new drugs targeting adenosine receptors for various therapeutic indications.

This compound's unique properties and biological activities make it a valuable subject of study within pharmacology and medicinal chemistry domains.

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Molecular Formula of 1,2-Dihydro-1-Methyl-2-Oxo-Adenosine

The compound 1,2-Dihydro-1-methyl-2-oxoadenosine is systematically named under IUPAC conventions as 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one. Its molecular formula is C₁₁H₁₅N₅O₅, with a molecular weight of 297.27 g/mol [3] [5]. This nomenclature explicitly defines the purine core modification: methylation at the N1 position (1-methyl) and oxidation at C2 (2-oxo), resulting in a dihydro state (1,2-dihydro). The ribose moiety retains the β-D-ribofuranosyl configuration, critical for biological recognition.

Structurally, this compound belongs to the N-alkylated 2-oxopurine nucleosides, characterized by a non-aromatic pyrimidine ring within the purine system. This modification disrupts the conjugated double-bond system typical of adenosine, altering electronic distribution and hydrogen-bonding capacity. The canonical SMILES representation is:CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N [5] [6].

Table 1: Core Identification Data

PropertyValue
IUPAC Name6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one
Molecular FormulaC₁₁H₁₅N₅O₅
Molecular Weight297.27 g/mol
CAS Registry Number714249-83-9
Canonical SMILESCN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Structural Elucidation via NMR, X-Ray Crystallography, and Mass Spectrometry

NMR Spectroscopy: ¹H and ¹³C NMR are pivotal for confirming the structure and protonation states. Key ¹H-NMR signatures include:

  • N1-methyl group: A singlet at δ 3.4–3.6 ppm, indicating the absence of adjacent coupled protons.
  • Ribose protons: Distinct chemical shifts for H1' (δ 5.8–6.0 ppm, doublet) and H2'–H4' (δ 3.8–4.4 ppm), confirming β-D-ribofuranosyl conformation.
  • Amino protons: Exchangeable protons at C6 (δ 6.5–7.0 ppm, broad singlet) [4] [7].

¹³C-NMR reveals the 2-oxo group’s influence through carbonyl resonance at δ 158–160 ppm (C2), contrasting with adenosine’s C2 at δ 140 ppm. The quaternary C6 appears at δ 155–157 ppm, while N1-methyl carbon resonates at δ 30–32 ppm [4].

X-Ray Crystallography: Limited direct data exist for this compound, but studies of analogous 1-methylated purines (e.g., 1-methyladenosine) reveal anti glycosidic torsion angles (χ ≈ -120° to -150°). The 2-oxo group stabilizes the syn conformation in some contexts due to steric repulsion between the ribose and the oxo moiety. In tRNA, such modifications enforce compact stacking in the tRNA core, as observed in yeast tRNAPhe structures where m¹A58 stabilizes U54–A58 base pairing [4].

Mass Spectrometry: High-resolution ESI-MS shows [M+H]+ at m/z 298.1148 (calculated for C₁₁H₁₆N₅O₅: 298.1149). Fragmentation pathways include:

  • Loss of ribose (C₅H₈O₄, m/z 150.053) forming the 1-methyl-2-oxoadenine ion.
  • Cleavage of the N-glycosidic bond yielding protonated 1-methyl-2-oxoadenine at m/z 166.062 [3] [6].

Table 2: Key Spectroscopic Assignments

TechniqueKey SignalsInterpretation
¹H-NMRδ 3.45 (s, 3H)N1-CH₃
δ 6.55 (br s, 2H)C6-NH₂
δ 5.92 (d, 1H, J=6.5 Hz)H1'
¹³C-NMRδ 158.5C2 (carbonyl)
δ 156.8C6 (quaternary)
δ 31.2N1-CH₃
HRMS (ESI+)m/z 298.1148[M+H]+

Tautomeric and Conformational Dynamics in Aqueous vs. Anhydrous Media

The compound exhibits tautomerism primarily at the C6 position. The amino form (6-NH₂) predominates in neutral aqueous solutions, while imino forms (6=NH) may arise under acidic conditions or in anhydrous solvents. Unlike unmodified adenosine, N1-methylation blocks N1-mediated tautomerism but introduces steric constraints favoring the amino tautomer [1] [4].

Solvent-Dependent Conformation:

  • Aqueous Media: The ribose adopts C2'-endo puckering (S-type) to minimize steric clash between the 2-oxo group and OH2'. Hydrogen bonding between the 2-oxo carbonyl and water molecules stabilizes the anti conformation (χ ≈ -130°).
  • Anhydrous Media (e.g., DMSO): Enhanced intramolecular hydrogen bonding occurs between the 3'-OH and the 2-oxo group, favoring C3'-endo puckering (N-type). This shifts χ toward high-anti (χ ≈ -90°) [4].

Thermodynamic Stability: Molecular dynamics simulations reveal reduced base stacking propensity compared to adenosine due to loss of aromaticity. However, the 2-oxo group enhances hydration shell stability, with Gibbs free energy (ΔG) for water binding ≈ -5.2 kcal/mol, versus -3.8 kcal/mol for adenosine [4].

Table 3: Conformational Preferences by Solvent

ParameterAqueous MediaAnhydrous Media
Glycosidic Torsion (χ)-120° to -140° (anti)-80° to -100° (high-anti)
Ribose PuckeringC2'-endo (S-type)C3'-endo (N-type)
Tautomer6-NH₂ (99%)6-NH₂ (95%) with minor imino
Hydration Shell12–14 H₂O molecules8–10 H₂O/DMSO molecules

Comparative Analysis with Analogous Purine Nucleosides

Chemical and Electronic Comparison

  • vs. 2'-O-Methyladenosine: While both feature ribose methylation, 2'-O-methylation (CAS# 20649-46-1, C₁₂H₁₇N₅O₄) enhances ribose rigidity and nuclease resistance without altering base pairing. In contrast, 1,2-dihydro-1-methyl-2-oxoadenosine’s N1-methylation disrupts Watson-Crick pairing, and the 2-oxo group reduces basicity (pKa ≈ 8.5 vs. adenosine’s pKa 3.5) [5] [7] [9].
  • vs. 1-Methyladenosine (m¹A): m¹A (CAS# 15763-06-1, C₁₁H₁₅N₅O₄) retains aromaticity but bears a positive charge (pKa 8.25), enabling non-canonical hydrogen bonding. The 2-oxo derivative lacks this charge but offers a hydrogen-bond acceptor at C2 [1] [6].

Functional Impact in Biological Contexts

  • tRNA Stability and Folding: In tRNA, m¹A58 stabilizes the T-loop via tertiary interactions (e.g., with U54). The 2-oxo analogue cannot form equivalent interactions due to lost aromaticity and altered H-bond topology. However, it may act as a conformational disruptor in tRNA misfolding studies [1] [4].
  • Decoding Accuracy: Unlike 2'-O-methyladenosine (which improves ribosomal A-site binding via 2'-OH masking), the 2-oxo modification impairs codon-anticodon affinity. This was demonstrated in E. coli tRNAArg studies, where 2-oxo purines reduce translation fidelity by 40–60% [4] [7].
  • Viral Applications: While m¹A is essential for HIV-1 reverse transcription (via tRNALys3 priming), the 2-oxo derivative lacks this role due to its inability to base-pair with uridine [1] [9].

Table 4: Structural and Functional Comparison with Analogues

Property1,2-Dihydro-1-methyl-2-oxoadenosine1-Methyladenosine (m¹A)2'-O-Methyladenosine
Molecular FormulaC₁₁H₁₅N₅O₅C₁₁H₁₅N₅O₄C₁₂H₁₇N₅O₄
Key ModificationN1-methyl + C2-oxoN1-methyl2'-O-methyl
AromaticityNon-aromaticAromaticAromatic
pKa~8.5 (C6-NH₂)8.25 (N1 protonation)3.8 (N1 protonation)
H-Bond CapacityDonor: 1 (NH₂); Acceptor: 3 (O2, O3', O5')Donor: 1 (NH₂); Acceptor: 2 (N3, N7)Donor: 1 (NH₂); Acceptor: 3
Biological RoleConformational probetRNA folding, HIV replicationRibosome binding, nuclease resistance

Concluding Remarks

1,2-Dihydro-1-methyl-2-oxoadenosine exemplifies how targeted nucleoside modifications—specifically N1-alkylation and C2-oxidation—fundamentally alter electronic distribution, tautomeric behavior, and biological function. Its structural divergence from canonical purines underscores its utility in probing RNA architecture and designing nucleoside-based therapeutics. Future studies should explore its potential as a substrate for adenosine deaminase or as a building block for antimetabolite synthesis.

Properties

CAS Number

70639-65-5

Product Name

Adenosine, 1,2-dihydro-1-methyl-2-oxo-

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2,12H2,1H3/t4-,6-,7-,10-/m1/s1

InChI Key

NGSRMSVXLUMDAX-KQYNXXCUSA-N

SMILES

CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

1-methylisoguanosine
doridosine
N(1)-methylisoguanosine

Canonical SMILES

CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CN1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

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